molecular formula C9H11FN2O B14810601 (3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine

(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine

Cat. No.: B14810601
M. Wt: 182.19 g/mol
InChI Key: CMVXBXDWRRQPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine is a chemical compound with a unique structure that includes a cyclopropoxy group, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine typically involves the introduction of the cyclopropoxy group and the fluorine atom onto the pyridine ring, followed by the formation of the methanamine group. One common method involves the reaction of 3-cyclopropoxypyridine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 6-position. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to form the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanamine group to other functional groups such as methyl or ethyl groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alkylated derivatives.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The cyclopropoxy group may contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group can influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of new molecules with desired properties.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(3-cyclopropyloxy-6-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C9H11FN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

CMVXBXDWRRQPSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.